molecular formula C20H17ClN2O5 B3939306 (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3939306
M. Wt: 400.8 g/mol
InChI Key: VVVUWUWTDQYKMW-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes a diazinane ring and various functional groups such as chloro, hydroxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the diazinane ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chloro group or to convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction can yield alcohols or dechlorinated products.

Scientific Research Applications

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione: can be compared with similar compounds such as dichloroanilines and other diazinane derivatives. These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique combination of chloro, hydroxy, and methoxy groups in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

List of Similar Compounds

  • Dichloroanilines
  • Other diazinane derivatives
  • Compounds with similar functional groups (e.g., hydroxy, methoxy, chloro)

Properties

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5/c1-3-12-6-4-5-7-15(12)23-19(26)13(18(25)22-20(23)27)8-11-9-14(21)17(24)16(10-11)28-2/h4-10,24H,3H2,1-2H3,(H,22,25,27)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVUWUWTDQYKMW-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)O)OC)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

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